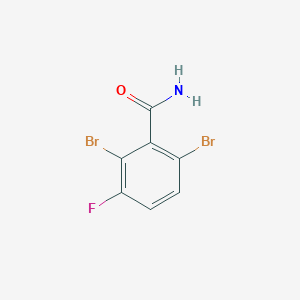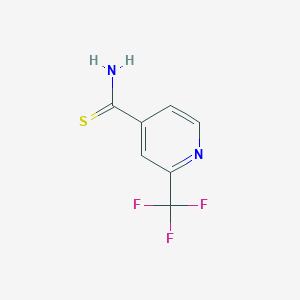
Bis(cyclobutylmethyl)amine hydrochloride
Übersicht
Beschreibung
Bis(cyclobutylmethyl)amine hydrochloride is an organic compound that belongs to the class of tertiary amines. It has a molecular weight of 189.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Bis(cyclobutylmethyl)amine hydrochloride is1S/C10H19N.ClH/c1-3-9(4-1)7-11-8-10-5-2-6-10;/h9-11H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Amines, including Bis(cyclobutylmethyl)amine hydrochloride, can undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis
Bis(cyclobutylmethyl)amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 189.73 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Bis(cyclobutylmethyl)amine hydrochloride: is utilized in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its structure allows for the creation of diverse molecular architectures that can be tailored for specific therapeutic targets. For instance, it can be used to develop molecules with potential anti-tumor, anti-microbial, and anti-inflammatory properties .
Organic Synthesis
In organic synthesis, Bis(cyclobutylmethyl)amine hydrochloride serves as a building block for the construction of complex organic molecules. It can be involved in multicomponent reactions, providing a pathway to synthesize a wide range of organic compounds, including cyclic imines which are crucial intermediates in many synthetic procedures .
Pharmacology
The compound finds applications in pharmacology where it may be used as a precursor or an intermediate in the synthesis of drugs. Its derivatives could potentially exhibit various biological activities, which makes it a valuable compound for drug discovery and development processes .
Chemical Sensing
Bis(cyclobutylmethyl)amine hydrochloride: can be employed in the development of chemical sensors. These sensors can detect specific chemical or biological substances, and the compound’s reactivity can be harnessed to produce a measurable signal in response to the presence of a target analyte .
Biomaterials
The compound is also researched for its potential use in biomaterials, particularly in the creation of hydrogels. These hydrogels can mimic the extracellular matrix, supporting tissue engineering and regenerative medicine applications by providing a scaffold for cell growth and tissue development .
Corrosion Inhibition
Bis(cyclobutylmethyl)amine hydrochloride: and its derivatives can act as corrosion inhibitors. They can be applied to metal surfaces to prevent or reduce corrosion, which is particularly useful in industrial settings where metal preservation is crucial .
Safety and Hazards
Bis(cyclobutylmethyl)amine hydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Eigenschaften
IUPAC Name |
1-cyclobutyl-N-(cyclobutylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-3-9(4-1)7-11-8-10-5-2-6-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLMONWIIOCTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclobutylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)

![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)



![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)
![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)


![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)


![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)